molecular formula C13H17NO4 B068522 (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester CAS No. 180690-93-1

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B068522
CAS No.: 180690-93-1
M. Wt: 251.28 g/mol
InChI Key: JVLARPBIRYFAFJ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate is a chemical compound with the molecular formula C13H17NO4. It is used in various scientific research fields due to its unique properties and potential for innovation. This compound is particularly noted for its applications in drug synthesis, catalysis, and material science.

Preparation Methods

The synthesis of tert-Butyl (2-formyl-6-methoxyphenyl)carbamate involves several steps. One common method includes the reaction of tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate with methyl trans-3-methoxyacrylate in methanol, followed by the addition of hydrochloric acid . The reaction conditions typically involve dissolving the reactants in methanol and slowly adding an aqueous solution of hydrochloric acid .

Chemical Reactions Analysis

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Common Reagents and Conditions: Reagents such as hydrochloric acid, methanol, and methyl trans-3-methoxyacrylate are commonly used in reactions involving this compound.

    Major Products: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate is used in diverse scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and in the study of biochemical pathways.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-formyl-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
  • tert-Butyl carbamate

These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11-9(8-15)6-5-7-10(11)17-4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLARPBIRYFAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180690-93-1
Record name 180690-93-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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